Cas no 78842-13-4 (2′-Deoxy-2′-fluoroguanosine)

2′-Deoxy-2′-fluoroguanosine 化学的及び物理的性質
名前と識別子
-
- 2'-Fluoro -2'-deoxyguanosine
- 2'-FdG
- 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- 2'-Deoxy-2'-fluoroguanosine
- 2′-Deoxy-2′-fluoroguanosine
- deoxyfluoroguanosine
- SCHEMBL236684
- 2-amino-9-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- 2-Fluoro -2-deoxyguanosine
- UXUZARPLRQRNNX-DXTOWSMRSA-N
- 2'-Fluoro-2'-deoxy-D-guanosine
- 2'-Fluoro-2'-deoxyguanosine
- 2 inverted exclamation marka-Deoxy-2 inverted exclamation marka-fluoroguanosine
- DTXSID40229334
- BDBM50144930
- AS-49377
- J-700052
- BP-58854
- AKOS040756306
- SCHEMBL15532083
- CHEMBL308759
- 2??-Deoxy-2??-fluoroguanosine
- Guanosine, 2'-deoxy-2'-fluoro-
- MFCD00923832
- 2-amino-9-((2S,3S,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-1H-purin-6(9H)-one;2'-FLUORO-2'-DEOXYGUANOSINE
- CS-W012234
- 2-Amino-9-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
- 2-Fluoro-2-deoxyguanosine
- 2-amino-9-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one
- HG1070
- 2'-Dfgs
- AKOS016003829
- 9-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)guanine
- 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
- 2-Amino-9-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1,9-dihydro-purin-6-one
- A848809
- HY-W011518
- AC-9551
- 78842-13-4
- 2-AMINO-9-[(2R,3R,4R,5R)-3-FLUORO-4-HYDROXY-5-(HYDROXYMETHYL)OXOLAN-2-YL]-1H-PURIN-6-ONE
- 2′-Deoxy-2′-fluoroguanosine (ACI)
- 2′-Fluoro-2′-deoxyguanosine
- 2′-Fluoro-guanosine
- 2′-Fluoro-Riboguanosine
- 9-(2-Deoxy-2-fluoro-β-D-ribofuranosyl)guanine
- DTXCID60151825
-
- MDL: MFCD00923832
- インチ: 1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1
- InChIKey: UXUZARPLRQRNNX-DXTOWSMRSA-N
- ほほえんだ: O=C1N=C(N)NC2N([C@H]3[C@H](F)[C@H](O)[C@@H](CO)O3)C=NC1=2
計算された属性
- せいみつぶんしりょう: 285.08746
- どういたいしつりょう: 285.087332
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _1.2
- トポロジー分子極性表面積: 135
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 2.17
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.876
- PSA: 134.99
- LogP: -1.36710
2′-Deoxy-2′-fluoroguanosine セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301,H315,H319,H335
-
警告文:
P261,P301
P310,P305
P351
P338,P302
P352,P405,P501A - セキュリティの説明: H301,H315,H319,H335
-
危険物標識:
- ちょぞうじょうけん:2-8 °C
2′-Deoxy-2′-fluoroguanosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB09476-1G |
2'-Fluoro-2'-deoxyguanosine |
78842-13-4 | 95% | 1g |
¥ 1,201.00 | 2023-04-13 | |
Chemenu | CM104609-1g |
2'-Fluoro-2'-deoxyguanosine |
78842-13-4 | 98% | 1g |
$173 | 2024-07-23 | |
Apollo Scientific | BIMN2000-500mg |
2'-Deoxy-2'-fluoroguanosine |
78842-13-4 | 500mg |
£95.00 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1043597-100mg |
2′-Deoxy-2′-fluoroguanosine |
78842-13-4 | 98% | 100mg |
¥295.00 | 2024-07-28 | |
BAI LING WEI Technology Co., Ltd. | 981848-500MG |
2'-Deoxy-2'-fluoroguanosine, 99% |
78842-13-4 | 99% | 500MG |
¥ 969 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023377-250mg |
2′-Deoxy-2′-fluoroguanosine |
78842-13-4 | 99% | 250mg |
¥476 | 2024-05-21 | |
MedChemExpress | HY-W011518-100mg |
2′-Deoxy-2′-fluoroguanosine |
78842-13-4 | 99.67% | 100mg |
¥500 | 2024-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F92680-1g |
2-Fluoro -2-deoxyguanosine |
78842-13-4 | 99% | 1g |
¥1349.0 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023377-1g |
2′-Deoxy-2′-fluoroguanosine |
78842-13-4 | 99% | 1g |
¥975 | 2024-05-21 | |
Apollo Scientific | BIMN2000-1g |
2'-Deoxy-2'-fluoroguanosine |
78842-13-4 | 1g |
£183.00 | 2025-02-22 |
2′-Deoxy-2′-fluoroguanosine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
2′-Deoxy-2′-fluoroguanosine Raw materials
- 9-[3,5-Bis-O-(9-phenyl-9H-xanthen-9-yl)-β-D-arabinofuranosyl]-1,9-dihydro-2-[(9-phenyl-9H-xanthen-9-yl)amino]-6H-purin-6-one
- 2'-Deoxy-2'-fluorouridine
- 2,6-Diaminopurine
- Diethylaminosulfur trifluoride
2′-Deoxy-2′-fluoroguanosine Preparation Products
2′-Deoxy-2′-fluoroguanosine 関連文献
-
Anastasia Khandazhinskaya,Barbara Eletskaya,Ilja Fateev,Maria Kharitonova,Irina Konstantinova,Vladimir Barai,Alex Azhayev,Mervi T. Hyvonen,Tuomo A. Keinanen,Sergey Kochetkov,Katherine Seley-Radtke,Alex Khomutov,Elena Matyugina Org. Biomol. Chem. 2021 19 7379
-
Jia Li,Rhonda Kuo Lee,Wangxue Chen,Hongbin Yan RSC Adv. 2019 9 41481
-
Fabrício M. Oliveira,Luiz C. A. Barbosa,Fyaz M. D. Ismail RSC Adv. 2014 4 18998
-
Hui Feng,Yuqi Du,Fan Tang,Ning Ji,Xuefeng Zhao,Hang Zhao,Qianming Chen RSC Adv. 2018 8 15842
2′-Deoxy-2′-fluoroguanosineに関する追加情報
Recent Advances in the Study of 2′-Deoxy-2′-fluoroguanosine (CAS: 78842-13-4): A Promising Nucleoside Analog
2′-Deoxy-2′-fluoroguanosine (CAS: 78842-13-4) is a fluorinated nucleoside analog that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as an antiviral and anticancer agent, leveraging its unique biochemical properties. This research brief synthesizes the latest findings on the synthesis, mechanism of action, and therapeutic potential of 2′-Deoxy-2′-fluoroguanosine, providing a comprehensive overview for researchers in the field.
The compound's structure, characterized by a fluorine atom at the 2′-position of the ribose ring, confers enhanced metabolic stability and resistance to enzymatic degradation compared to its non-fluorinated counterparts. This property is particularly advantageous in the development of nucleoside-based therapeutics, where rapid degradation in vivo often limits efficacy. Recent synthetic approaches have focused on optimizing the yield and purity of 2′-Deoxy-2′-fluoroguanosine, with novel catalytic methods and green chemistry techniques being employed to streamline production.
In antiviral research, 2′-Deoxy-2′-fluoroguanosine has demonstrated potent activity against a range of RNA viruses, including hepatitis C virus (HCV) and respiratory syncytial virus (RSV). Mechanistic studies reveal that the compound acts as a chain terminator during viral RNA replication, effectively inhibiting viral proliferation. Notably, a 2023 study published in the Journal of Medicinal Chemistry highlighted its synergistic effects when combined with other antiviral agents, suggesting potential for use in combination therapies.
Beyond its antiviral applications, 2′-Deoxy-2′-fluoroguanosine has shown promise in oncology. Preclinical studies indicate that it selectively targets cancer cells with high ribonucleotide reductase activity, a hallmark of many aggressive tumors. A recent in vivo study demonstrated significant tumor growth inhibition in xenograft models of pancreatic cancer, with minimal off-target effects. These findings underscore its potential as a targeted therapeutic agent, though further clinical validation is required.
Despite these advancements, challenges remain in the clinical translation of 2′-Deoxy-2′-fluoroguanosine. Issues such as bioavailability, tissue-specific delivery, and potential resistance mechanisms need to be addressed. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to overcome these hurdles. Additionally, computational modeling and structure-activity relationship (SAR) studies are being employed to design next-generation analogs with improved pharmacokinetic profiles.
In conclusion, 2′-Deoxy-2′-fluoroguanosine (CAS: 78842-13-4) represents a versatile and promising nucleoside analog with broad therapeutic potential. Its unique chemical properties and demonstrated efficacy in antiviral and anticancer contexts make it a compelling candidate for further development. Future research should focus on optimizing its delivery and expanding its clinical applications, paving the way for its eventual translation into therapeutic use.
78842-13-4 (2′-Deoxy-2′-fluoroguanosine) 関連製品
- 123402-21-1(3'-Deoxy-3'-fluoroguanosine)
- 312693-72-4(2’-Deoxyguanosine Monohydrate)
- 103882-87-7(2'-Deoxy-2',2'-difluoro-guanosine)
- 207121-55-9(2'-Deoxyguanosine Hydrate)
- 961-07-9(2'-Deoxyguanosine)
- 1806415-83-7(3-Fluoro-2-hydroxy-5-iodopyridine)
- 2381192-93-2(tert-butyl 4-{(3R)-3-hydroxypyrrolidin-1-ylmethyl}piperidine-1-carboxylate)
- 91248-47-4(3-4-(Dimethylsulfamoyl)phenylpropanoic Acid)
- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)
- 1189996-57-3(2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide)

